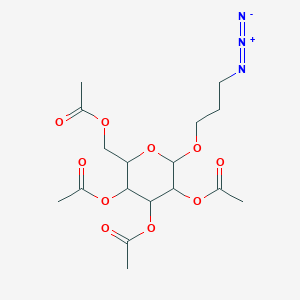2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
CAS No.: 252210-04-1
Cat. No.: VC7474899
Molecular Formula: C17H25N3O10
Molecular Weight: 431.398
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 252210-04-1 |
|---|---|
| Molecular Formula | C17H25N3O10 |
| Molecular Weight | 431.398 |
| IUPAC Name | [3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |
| Standard InChI Key | ZJVNXSHFGLQZEA-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-azidopropyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside consists of a α-D-mannopyranose ring with acetyl protective groups at the 2, 3, 4, and 6 hydroxyl positions. The anomeric carbon (C1) is linked to a propyl chain terminating in an azide (-N3) functional group. This configuration preserves the stereoelectronic properties of the mannose ring while introducing a reactive handle for subsequent conjugation .
Key structural features include:
-
Molecular formula: C₁₉H₂₇N₃O₁₀ (calculated based on analogous compounds ).
-
Molecular weight: 481.44 g/mol.
-
Stereochemistry: The α-configuration at C1 ensures axial orientation of the propyl azide group, critical for regioselective glycosylation reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the structure. For example:
-
¹H NMR: Signals at δ 5.2–5.4 ppm correlate with acetylated hydroxyl protons, while the anomeric proton (C1-H) appears as a doublet near δ 5.8 ppm (J = 3–4 Hz) .
-
¹³C NMR: Acetyl carbonyl carbons resonate at δ 169–171 ppm, and the anomeric carbon (C1) appears at δ 95–100 ppm .
-
IR spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azide group .
Synthetic Methodologies
Glycosylation Precursor Preparation
Synthesis begins with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (CAS 13242-53-0), a widely used glycosyl donor . This intermediate is prepared by treating peracetylated mannose with hydrogen bromide in acetic acid, yielding a brominated anomeric center with high α-selectivity .
Stability and Reactivity
Bioorthogonal Reactivity
The azide group participates in CuAAC reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in:
-
Glycoprotein engineering: Site-specific labeling of cell-surface glycans .
-
Polymer functionalization: Surface modification of nanoparticles for targeted drug delivery .
Applications in Glycobiology
Metabolic Labeling
When deacetylated in vivo, the compound serves as a metabolic precursor for incorporating azide tags into cellular glycans. These tags are later conjugated with fluorescent probes or affinity handles via CuAAC .
Vaccine Development
The mannose scaffold targets dendritic cell receptors (e.g., DC-SIGN), enhancing antigen presentation. Conjugation with antigenic peptides via azide-alkyne cycloaddition enables modular vaccine design .
Comparative Data with Analogues
Challenges and Future Directions
Limitations
-
Solubility: The acetylated form is sparingly soluble in aqueous media, requiring organic solvents (e.g., DMSO) for biological applications .
-
Cytotoxicity: Copper catalysts used in CuAAC may necessitate post-conjugation purification .
Emerging Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume